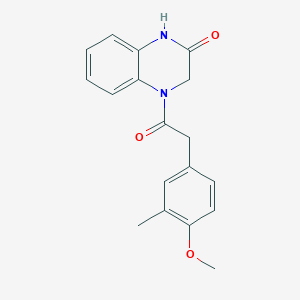

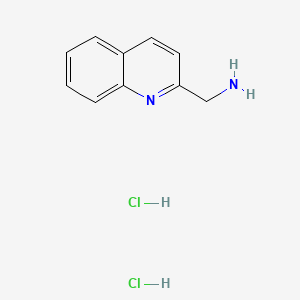

![molecular formula C8H12O2 B2855778 (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol CAS No. 2413847-87-5](/img/structure/B2855778.png)

(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol is a cyclic organic compound with a complex structure. It has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and materials science. 2.1.02,5]nonan-3-ol.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Studies have demonstrated the versatility of compounds similar to (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol in organic synthesis. For instance, Bosworth and Magnus explored the rearrangement of oxatricyclo[4,3,0,0]nonanes into norbornane derivatives, highlighting the reactivity of such compounds when treated with boron trifluoride–ether, leading to novel chemical structures (Bosworth & Magnus, 1972). Similarly, Molchanov et al. studied the reactions of substituted oxatricyclo[3.3.1]nonan-6-ones with methylmagnesium bromide and lithium aluminum hydride, showing the potential for stereoselective alcohol formation (Molchanov et al., 2009).

Structural and Conformational Studies

Conformational analysis of diazabicyclo[3.3.1]nonan-9-ols and similar structures has provided insights into the stereochemistry of bicyclic systems. Arias-Pérez et al. conducted a structural study using molecular mechanics calculations and NMR spectroscopy, revealing preferred conformations governed by steric factors (Arias-Pérez, Alejo, & Maroto, 1997). Furthermore, the synthesis and pharmacological study of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol by Fernández et al. underline the relevance of such compounds in developing bioactive molecules (Fernández et al., 1995).

Applications in Novel Synthesis Methods

Research by Zaytsev et al. describes concise and practical syntheses of bridged morpholines, starting from furan-2,5-dicarboxylic acid and 4H-pyran-2,6-dicarboxylic acid. This work illustrates the utility of oxabicyclo[3.3.1]nonane derivatives in synthesizing complex molecular structures, further expanding the toolbox available for organic chemists (Zaytsev et al., 2016).

properties

IUPAC Name |

(1S,2S,3R,5S,6R)-9-oxatricyclo[4.2.1.02,5]nonan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h4-9H,1-3H2/t4-,5-,6-,7+,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMFLKBRPFUGSY-YQXRAVKXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3C(C1O2)CC3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@H]3[C@@H]([C@@H]1O2)C[C@H]3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855696.png)

![3-(2-methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2855697.png)

![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2855698.png)

![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]nicotinamide](/img/structure/B2855701.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2855712.png)

![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride](/img/structure/B2855718.png)